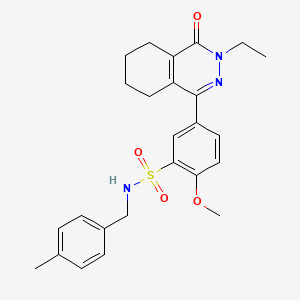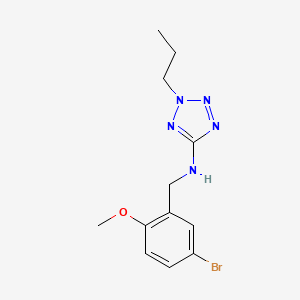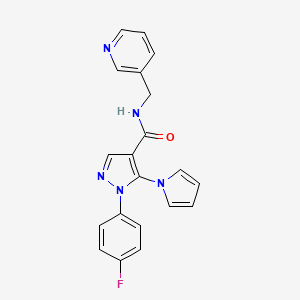
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phthalazinone moiety with a benzenesulfonamide group, making it an interesting subject for chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the cyclization of an appropriate precursor to form the phthalazinone core. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions.
Introduction of the Benzenesulfonamide Group: The phthalazinone intermediate is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.
Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with 4-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phthalazinone ring.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, potentially converting it to a hydroxyl group.
Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or sulfonamide groups.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Substituted derivatives with various functional groups replacing the methoxy or sulfonamide groups.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its structural complexity. It could be used in studies aimed at understanding enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its structural features suggest it might act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals. Its stability and reactivity profile make it suitable for various industrial applications.
作用機序
The mechanism by which 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known for its ability to bind to enzyme active sites, potentially blocking substrate access and inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxybenzenesulfonamide: Lacks the 4-methylbenzyl group, which may affect its binding affinity and specificity.
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-benzylbenzenesulfonamide: Similar structure but without the methyl group on the benzyl moiety, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the 4-methylbenzyl and methoxy groups in 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(4-methylbenzyl)benzenesulfonamide makes it unique. These groups can influence the compound’s solubility, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C25H29N3O4S |
|---|---|
分子量 |
467.6 g/mol |
IUPAC名 |
5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-4-28-25(29)21-8-6-5-7-20(21)24(27-28)19-13-14-22(32-3)23(15-19)33(30,31)26-16-18-11-9-17(2)10-12-18/h9-15,26H,4-8,16H2,1-3H3 |
InChIキー |
PSFQDOSIEUPEEH-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenyl)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11303793.png)
![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B11303797.png)
![2,4-dihydroxy-6-methyl-N-[3-(propan-2-yloxy)propyl]pyrimidine-5-sulfonamide](/img/structure/B11303800.png)

![5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11303821.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11303828.png)
![5,7-dimethyl-2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11303832.png)
![N-(4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11303837.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11303840.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303852.png)
![N-(4-fluorobenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11303853.png)
![2-{2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11303863.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11303865.png)
